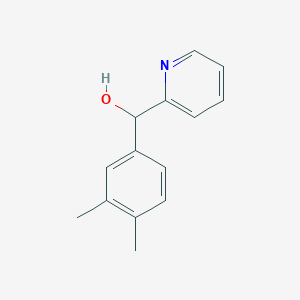

(3,4-Dimethylphenyl)(pyridin-2-yl)methanol

Description

(3,4-Dimethylphenyl)(pyridin-2-yl)methanol is a bifunctional aromatic alcohol featuring a pyridin-2-yl group linked to a methanol moiety and a 3,4-dimethylphenyl substituent. For instance, pyridinyl methanol derivatives are frequently employed as intermediates in synthesizing chemosensors (e.g., DMP in ) or bioactive molecules (e.g., antiviral phenanthroquinolizidines in ).

Properties

IUPAC Name |

(3,4-dimethylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9,14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARDBEIAEZWSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with pyridin-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3,4-dimethylbenzylmagnesium chloride reacts with pyridin-2-ylmethanol under anhydrous conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: The major products are typically ketones or aldehydes.

Reduction: The major products are alcohols or amines.

Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Therapeutic Potential

(3,4-Dimethylphenyl)(pyridin-2-yl)methanol has been studied for its potential as a therapeutic agent, particularly in cancer treatment. Research indicates that compounds with similar structures exhibit significant anticancer activities by interacting with specific molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting certain kinases involved in tumor growth .

Case Study: Anticancer Activity

A study investigated the interaction of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol with cancer cell lines. The results demonstrated that the compound could induce apoptosis in hepatocellular carcinoma cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Development of Novel Materials

The unique structure of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol allows it to be utilized in the development of novel materials with specific properties. It can be incorporated into polymer matrices to enhance conductivity or fluorescence.

Applications in Organic Electronics

Research has shown that incorporating this compound into organic electronic devices can improve their performance. For instance, it has been used as a building block in the synthesis of conductive polymers. The compound's ability to modulate electronic properties makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Building Block for Complex Molecules

(3,4-Dimethylphenyl)(pyridin-2-yl)methanol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the pyridine ring through nucleophilic substitution.

- Introduction of the 3,4-dimethylphenyl group via arylation reactions.

- Functionalization to create derivatives with enhanced properties.

These synthetic routes can be optimized using modern techniques such as continuous flow reactors and high-throughput screening to achieve high yields and purity .

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table and analysis compare (3,4-Dimethylphenyl)(pyridin-2-yl)methanol with structurally related pyridinyl methanol derivatives and substituted aryl systems from the evidence:

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in (4-Methoxypyridin-2-yl)methanol enhances solubility and electron density at the pyridine ring, contrasting with the electron-neutral 3,4-dimethylphenyl group in the target compound.

Functional Group Diversity :

- The thiazole ring in ’s compound introduces hydrogen-bonding capabilities (NH signal at δ 10.13) absent in the target alcohol, which may influence target binding in biological systems .

- The phenanthrenyl system in ’s compound enables π-π stacking, a feature absent in the simpler 3,4-dimethylphenyl analog .

Applications: Chemosensing: DMP () exploits the pyridinyl methanol scaffold for selective TNP detection, suggesting the target compound could be modified for similar applications .

Biological Activity

(3,4-Dimethylphenyl)(pyridin-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol can be represented as follows:

This compound features a dimethyl-substituted phenyl group attached to a pyridine ring through a methanol linkage. The presence of both aromatic and heteroaromatic components suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that (3,4-Dimethylphenyl)(pyridin-2-yl)methanol exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against prostate (PC-3) and colon (HCT-116) cancer cell lines with IC50 values of 0.67 µM and 0.80 µM, respectively .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate key inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Initial screening suggests that (3,4-Dimethylphenyl)(pyridin-2-yl)methanol has antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .

Table 1: Summary of Biological Activities

Detailed Case Studies

-

Anticancer Efficacy :

A study conducted by Arafa et al. evaluated the anticancer properties of several derivatives including (3,4-Dimethylphenyl)(pyridin-2-yl)methanol. The compound was shown to inhibit cell proliferation in multiple cancer types, particularly highlighting its effectiveness against prostate and colon cancer cells . -

Mechanistic Insights :

Further mechanistic studies revealed that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. This interaction suggests a dual mechanism where it not only inhibits proliferation but also induces programmed cell death in malignant cells . -

Inflammation Modulation :

In another investigation focusing on inflammatory responses, (3,4-Dimethylphenyl)(pyridin-2-yl)methanol was found to significantly lower levels of TNF-alpha and IL-6 in treated macrophages, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.